
(4-Bromo-2-chlorophenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-Bromo-2-chlorophenyl)methanesulfonyl chloride is a chemical with the molecular formula C7H5BrCl2O2S . It has a molecular weight of 303.99 . It appears as a powder .
Molecular Structure Analysis
The InChI code forThis compound is 1S/C7H5BrCl2O2S/c8-6-2-1-5 (7 (9)3-6)4-13 (10,11)12/h1-3H,4H2 . This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a melting point of 97-98°C . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the search results.
Aplicaciones Científicas De Investigación
Radioactive Labeling in Nematicide Study
(Burton & Stoutamire, 1973) reported the synthesis of radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S. This synthesis was crucial for studying the metabolic fate of nematicides, a class of pesticides targeting nematodes.
Synthesis and Structural Studies in Organic Chemistry
A study by (Upadhyaya et al., 1997) focused on the synthesis and structural elucidation of various organic compounds using methods involving methanesulfonates. Their research contributed to understanding the molecular structures and reactions of these compounds.
Kinetics and Spectroscopy of Methanesulfonates
The kinetic and spectroscopic characterization of methanesulfonates, including their formation and reactivity, was studied by (Bentley et al., 1994). This research offers insights into the behavior of these compounds in various chemical processes.
Environmental Chemistry and Dechlorination Studies
Research by (Sokol et al., 1994) explored the dechlorination of chlorinated biphenyls by sediment microorganisms, contributing to the understanding of environmental remediation processes.
Analytical Chemistry Applications
(Verma et al., 1978) utilized bromine chloride in analytical chemistry for the titrimetric determination of various organic compounds, demonstrating the versatility of these reagents in quantitative analysis.
Avoiding Genotoxic Impurities in Synthesis
The study by (Rosen et al., 2011) introduced a Pd-catalyzed cross-coupling method to avoid genotoxic impurities in the synthesis of certain compounds, highlighting the importance of safety in chemical synthesis.
Safety and Hazards
(4-Bromo-2-chlorophenyl)methanesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring adequate ventilation .
Propiedades
IUPAC Name |
(4-bromo-2-chlorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFHGYLVFZYLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517051-26-1 |
Source


|
| Record name | (4-bromo-2-chlorophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
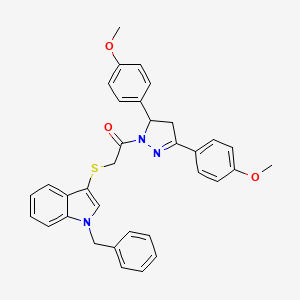
![(1H-benzo[d]imidazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2868488.png)
![7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2868489.png)
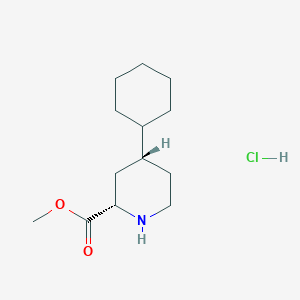
![(Z)-methyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868493.png)
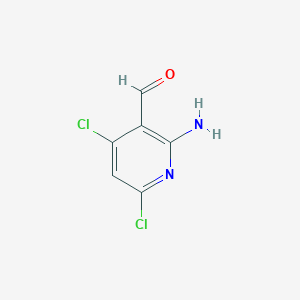
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2868497.png)

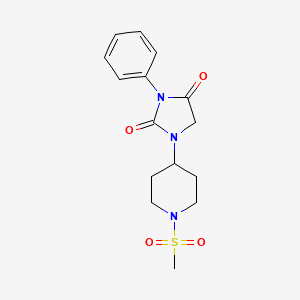
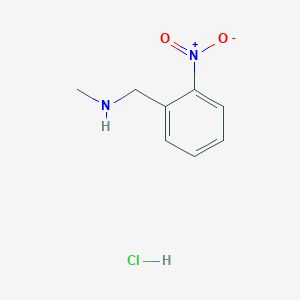
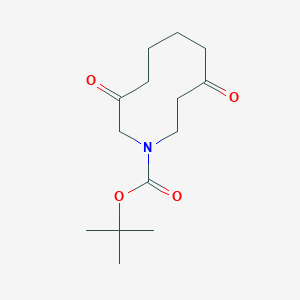

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)
